3-Chloro-2-vinylpyridine
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Overview
Description
3-Chloro-2-vinylpyridine is an organic compound with the molecular formula C7H6ClN It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a vinyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-vinylpyridine can be synthesized through various methods. One common approach involves the reaction of 2-vinylpyridine with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Polymerization: The vinyl group allows for polymerization reactions, forming polyvinylpyridine-based polymers.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea are commonly used under mild conditions.
Polymerization: Radical initiators such as azobisisobutyronitrile are used in the presence of solvents like toluene.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Polymerization: Polyvinylpyridine and its copolymers.
Oxidation and Reduction: Oxidized or reduced pyridine derivatives.
Scientific Research Applications
3-Chloro-2-vinylpyridine has diverse applications in scientific research:
Chemistry: Used as a monomer for the synthesis of polymers with specific properties.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with unique electrical and mechanical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-vinylpyridine involves its ability to participate in various chemical reactions due to the presence of the chlorine and vinyl groups. The chlorine atom can act as a leaving group in substitution reactions, while the vinyl group can undergo polymerization. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Vinylpyridine: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloropyridine: Lacks the vinyl group, limiting its polymerization potential.
4-Vinylpyridine: The vinyl group is at a different position, affecting its reactivity and polymerization behavior.
Uniqueness
3-Chloro-2-vinylpyridine is unique due to the combination of the chlorine and vinyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and exploring novel chemical reactions.
Properties
Molecular Formula |
C7H6ClN |
---|---|
Molecular Weight |
139.58 g/mol |
IUPAC Name |
3-chloro-2-ethenylpyridine |
InChI |
InChI=1S/C7H6ClN/c1-2-7-6(8)4-3-5-9-7/h2-5H,1H2 |
InChI Key |
GOQOZEMYBLEYEB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC=N1)Cl |
Origin of Product |
United States |
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